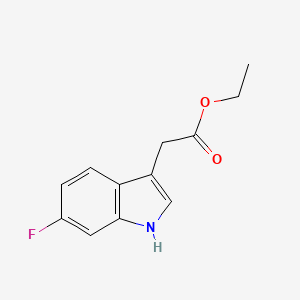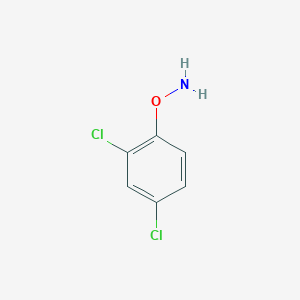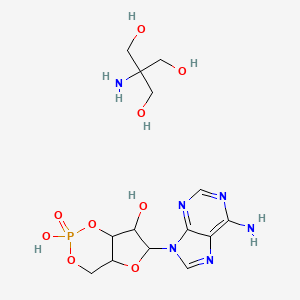
Adenosine 3'
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 3 is a compound that belongs to the family of adenosine derivatives. Adenosine itself is a nucleoside composed of adenine and ribose, playing a crucial role in various biochemical processes, including energy transfer and signal transduction. Adenosine 3, specifically, is known for its interaction with the A3 adenosine receptor, which is involved in numerous physiological and pathological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine 3 typically involves the modification of adenosine through various chemical reactions. One common method includes the use of selective alkylation or acylation reactions to introduce specific functional groups at the desired positions on the adenosine molecule. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of Adenosine 3 may involve large-scale chemical synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: Adenosine 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Adenosine 3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling and energy transfer, particularly in the context of the A3 adenosine receptor.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation, cancer, and cardiovascular diseases. It is also used in diagnostic procedures and as a pharmacological tool to study receptor functions.
Industry: Utilized in the production of pharmaceuticals, biochemical assays, and as a component in various industrial processes.
作用機序
Adenosine 3 exerts its effects primarily through its interaction with the A3 adenosine receptor, a G-protein-coupled receptor. Upon binding to the receptor, Adenosine 3 activates intracellular signaling pathways that involve the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These actions lead to various physiological responses, including anti-inflammatory, anti-cancer, and cardioprotective effects.
類似化合物との比較
Adenosine: The parent compound, involved in energy transfer and signal transduction.
Adenosine 5: Another derivative with distinct receptor interactions and physiological effects.
Adenosine 2: Known for its role in vasodilation and anti-inflammatory effects.
Uniqueness: Adenosine 3 is unique due to its high affinity and selectivity for the A3 adenosine receptor, making it a valuable tool in both research and therapeutic applications. Its distinct chemical structure allows for specific interactions with the receptor, leading to targeted physiological responses that are not observed with other adenosine derivatives.
特性
分子式 |
C14H23N6O9P |
|---|---|
分子量 |
450.34 g/mol |
IUPAC名 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2 |
InChIキー |
CLDDYJFNXTUHIN-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


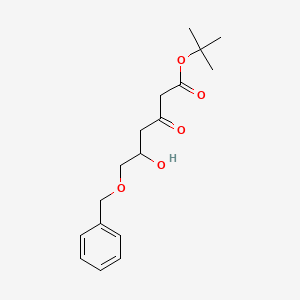
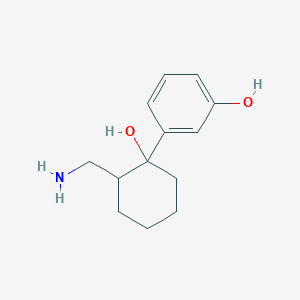
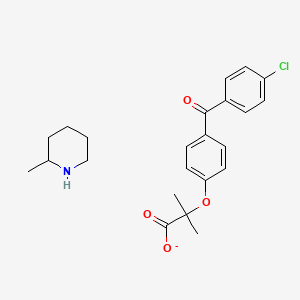
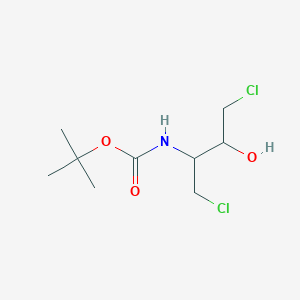
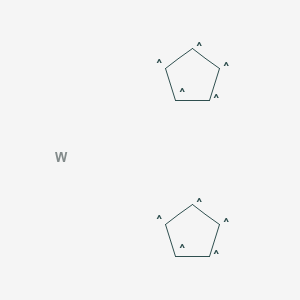

![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)

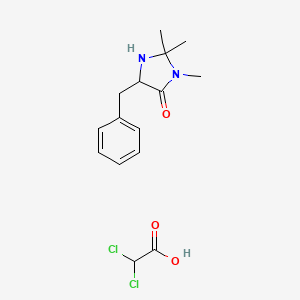
![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
